molecular formula C18H15FN4O B611752 VU0453595

VU0453595

Cat. No.: B611752
M. Wt: 322.3 g/mol
InChI Key: LIZQOZALTSDKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

VU0453595 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is typically formulated as a microsuspension in beta-cyclodextrin in sterile water for research purposes . Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.

Chemical Reactions Analysis

VU0453595 undergoes various chemical reactions, including:

Scientific Research Applications

VU0453595 has several scientific research applications, including:

Mechanism of Action

VU0453595 exerts its effects by selectively modulating the M1 muscarinic acetylcholine receptor. This modulation enhances cognitive flexibility and arousal without inducing cholinergic-mediated adverse effects. The compound’s mechanism involves potentiating the receptor’s response to acetylcholine, leading to improved cognitive functions and reduced age-related decreases in REM sleep duration .

Comparison with Similar Compounds

VU0453595 is compared with other similar compounds such as:

This compound is unique in its ability to enhance cognitive functions and modulate arousal without significant adverse effects, making it a promising candidate for further research and development.

Biological Activity

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This compound has been extensively studied for its potential therapeutic effects on cognitive functions and neuropsychiatric conditions. Below, we explore its biological activity, including pharmacological properties, cognitive enhancement effects, and relevant case studies.

Overview of this compound

This compound was developed to enhance the activity of the M1 receptor without directly activating it. This selectivity is crucial as it minimizes side effects typically associated with non-selective muscarinic agonists. The compound exhibits excellent pharmacokinetic properties, allowing for effective brain penetration after systemic administration in animal models .

Pharmacological Properties

  • Selectivity : this compound shows greater than tenfold selectivity for M1 over other mAChR subtypes .
  • Mechanism of Action : It potentiates the effects of endogenous acetylcholine (ACh), thereby enhancing cholinergic signaling in a spatially and temporally appropriate manner .
  • Dosage : Effective doses in studies typically range from 0.1 to 10 mg/kg, depending on the specific cognitive tasks being assessed .

Cognitive Enhancement Effects

Research has demonstrated that this compound significantly improves various aspects of cognitive function:

  • Learning and Memory : In behavioral tests, this compound improved learning performance and cognitive flexibility. For instance, it facilitated faster learning in feature-reward tasks compared to vehicle controls, with subjects reaching performance criteria more quickly .
  • Perseveration Reduction : The compound reduced perseverative responses during cognitive tasks, allowing subjects to avoid repeating erroneous choices. This effect was particularly noted at lower distractor loads .
  • Cognitive Flexibility : Administration of this compound enhanced cognitive flexibility, enabling better adaptation to changing task demands without compromising attentional filtering capabilities .

Table 1: Summary of Key Findings from Studies on this compound

Study ReferenceDose (mg/kg)Main Findings
1, 3, 10Enhanced mLTD in PFC slices; significant cognitive improvements in mice.
0.1Faster learning and reduced perseveration in cognitive tasks.
1Improved learning efficiency without affecting interference control.
3-30Increased wakefulness and arousal; no adverse effects noted in NHPs.

Behavioral Assessments

  • Novel Object Recognition Task : Mice treated with this compound showed a significant preference for novel objects over familiar ones, indicating enhanced memory retention and recognition capabilities .
  • Social Interaction Assay : The compound also positively influenced social behaviors in mice, suggesting broader implications for social cognition .

Properties

IUPAC Name

6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZQOZALTSDKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.